1-(Difluoromethoxy)-1,1,2-trifluoroethane

Description

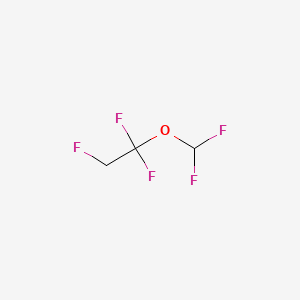

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

69948-24-9 |

|---|---|

Formule moléculaire |

C3H3F5O |

Poids moléculaire |

150.05 g/mol |

Nom IUPAC |

1-(difluoromethoxy)-1,1,2-trifluoroethane |

InChI |

InChI=1S/C3H3F5O/c4-1-3(7,8)9-2(5)6/h2H,1H2 |

Clé InChI |

MFNUKMQUVGMCEW-UHFFFAOYSA-N |

SMILES canonique |

C(C(OC(F)F)(F)F)F |

Origine du produit |

United States |

Synthetic Methodologies and Reaction Pathways for 1 Difluoromethoxy 1,1,2 Trifluoroethane

Direct Synthetic Routes and Optimization

Direct synthetic routes to 1-(difluoromethoxy)-1,1,2-trifluoroethane would ideally involve the formation of the core ether linkage in a single, efficient step from readily available precursors. While specific literature on the direct synthesis of this exact isomer is scarce, plausible routes can be extrapolated from the synthesis of other structurally related hydrofluoroethers.

Catalytic Hydrogenation for Fluoroether Formation

Catalytic hydrogenation is a fundamental process in organic synthesis, often employed to reduce unsaturated bonds or remove protecting groups. In the context of fluoroether synthesis, catalytic hydrogenation can be envisioned as a method to saturate a fluorinated olefin precursor. For instance, a hypothetical precursor such as 1-(difluoromethoxy)-2-fluorovinylether could be hydrogenated to yield the target molecule.

Modern catalytic systems, often based on iridium or rhodium complexes, have shown high efficacy in the asymmetric hydrogenation of fluorinated olefins, achieving excellent yields and enantioselectivities. dntb.gov.uascirea.org The choice of catalyst and reaction conditions is critical for achieving high conversion and selectivity.

Table 1: Illustrative Catalysts and Conditions for Hydrogenation of Fluorinated Olefins

| Catalyst System | Substrate Type | Solvent | Pressure (H₂) | Yield | Enantioselectivity | Reference |

| Iridium-N,P Ligand Complex | Fluorinated Olefins | Trifluorotoluene | 5-20 bar | 94-99% | 90-98% ee | dntb.gov.uascirea.org |

| Palladium on Alumina | Perfluorocyclopentene | Vapor Phase | N/A | High | N/A | sioc.ac.cn |

The optimization of such a reaction would involve screening various catalysts, solvents, hydrogen pressures, and temperatures to maximize the yield of this compound while minimizing potential side reactions such as hydrodefluorination.

Halogenation and Fluorination Strategies

A more common and versatile approach to synthesizing complex fluorinated molecules involves the use of halogenated precursors, which are then subjected to fluorination or nucleophilic substitution reactions. A plausible pathway to this compound could start from a chlorinated analog, such as 1-(dichloromethoxy)-1,1,2-trichloroethane.

This precursor could then undergo fluorination using a suitable fluorinating agent, such as hydrogen fluoride (B91410) (HF) in the presence of a catalyst. The synthesis of related fluoroethanes often employs gas-phase fluorination over solid catalysts containing chromium or other transition metals. nih.gov Liquid-phase fluorination using catalysts like antimony pentahalides is also a well-established method for producing hydrofluorocarbons. cas.cngoogle.com

The key challenge in this approach is the selective replacement of chlorine atoms with fluorine to achieve the desired this compound without over- or under-fluorination.

Precursor Chemistry and Starting Material Derivatization

The availability and reactivity of suitable precursors are paramount for the successful synthesis of this compound.

A logical starting point for the trifluoroethane backbone is ethylene (B1197577). A patented process describes the chlorination of ethylene to produce a mixture of 1,2-dichloroethane (B1671644) and 1,1,2-trichloroethane, which is subsequently fluorinated with HF to yield 1,2-difluoroethane (B1293797) and 1,1,2-trifluoroethane. google.com This provides a viable route to the C₂H₃F₃ core.

For the introduction of the difluoromethoxy group, several strategies can be considered. One approach is the reaction of a suitable alcohol with a difluorocarbene source. For example, 1,1,2-trifluoroethanol could potentially be reacted with a reagent that generates difluorocarbene (:CF₂). Difluorocarbene is a reactive intermediate that can insert into O-H bonds. cas.cnsci-hub.se

Another strategy involves the Williamson ether synthesis, a classic method for forming ethers. This would entail the reaction of a 1,1,2-trifluoroethoxide with a difluoromethyl halide (e.g., CHF₂Cl or CHF₂Br). A general method for synthesizing hydrofluoroethers involves the reaction of fluoroalcohols with p-toluenesulfonyl chloride, followed by reaction with a sodium alkoxide. scirea.org Adapting this, 1,1,2-trifluoroethanol could be converted to its tosylate and then reacted with sodium difluoromethoxide, although the stability and preparation of the latter would be a critical consideration.

Table 2: Potential Precursors for the Synthesis of this compound

| Precursor for Backbone | Precursor for Difluoromethoxy Group | Potential Reaction Type |

| 1,1,2-Trifluoroethane | Difluoromethanol/Difluoromethyl halide | Nucleophilic Substitution |

| 1,1,2-Trichloroethane | Methanol (B129727), followed by fluorination | Halogenation/Fluorination |

| 1,1,2-Trifluoroethanol | Difluorocarbene source (e.g., TMSCF₂Br) | Carbene Insertion |

| Fluorovinyl ether derivative | Hydrogen | Catalytic Hydrogenation |

Mechanistic Investigations of Synthesis Reactions

The mechanisms of the reactions involved in the synthesis of this compound are crucial for understanding and controlling the process.

In the case of catalytic hydrogenation of a fluorinated olefin precursor, the mechanism generally involves the adsorption of both hydrogen and the olefin onto the catalyst surface. This is followed by the stepwise addition of hydrogen atoms to the double bond. The stereochemical outcome is often determined by the geometry of the substrate's adsorption on the chiral catalyst. researchgate.net

The mechanism of fluorination of a polychlorinated precursor with HF typically proceeds through a series of substitution reactions. The catalyst, often a Lewis acid, facilitates the abstraction of a chloride ion, generating a carbocationic intermediate that is then attacked by a fluoride ion. The reaction proceeds until the final fluorinated product is formed.

The formation of the difluoromethoxy group via difluorocarbene involves the generation of the highly reactive :CF₂ species from a suitable precursor. This electrophilic carbene can then react with an alcohol, such as 1,1,2-trifluoroethanol. The reaction is believed to proceed via the formation of an ylide, which then rearranges to the final ether product. sci-hub.se Mechanistic studies on the difluoromethylation of alcohols have provided insights into the generation and reactivity of difluorocarbene in various solvent systems. sci-hub.se

Control of Selectivity and Yield in Fluoroether Synthesis

Achieving high selectivity and yield is a major challenge in the synthesis of specifically substituted hydrofluoroethers.

In catalytic hydrogenation, selectivity is influenced by the catalyst, ligand structure, solvent, and reaction conditions. The use of confined metal functionalities within porous materials like zeolites or metal-organic frameworks can enhance selectivity by discriminating between reactants based on their size and shape. sci-hub.se

For halogenation and fluorination routes, controlling the degree of halogen exchange is critical. This can be managed by careful control of the reaction temperature, pressure, residence time, and the molar ratio of reactants. google.com The choice of catalyst is also pivotal, as different catalysts can exhibit varying selectivities for specific fluorination steps. nih.gov

In reactions involving difluorocarbene, the choice of carbene precursor and reaction conditions can significantly impact the yield. The slow and controlled generation of difluorocarbene is often necessary to prevent side reactions. cas.cn The optimization of reaction parameters, often guided by Design of Experiments (DoE), can be a powerful tool to maximize the yield of the desired product while minimizing byproducts. researchgate.netresearchgate.net The optimization of methanol synthesis, for example, has shown that periodic forcing of feed concentrations can lead to significant improvements in yield compared to steady-state operation. mdpi.com Similar principles could be applied to the synthesis of this compound to enhance its production efficiency.

Molecular Structure, Isomerism, and Conformational Dynamics

Structural Characterization of 1-(Difluoromethoxy)-1,1,2-trifluoroethane

The molecular structure of this compound, with the chemical formula C₃H₃F₅O, is defined by an ethane (B1197151) backbone substituted with a difluoromethoxy group (-OCHF₂) at one carbon and three fluorine atoms distributed across both carbons. The carbon atom bonded to the ether oxygen is also bonded to one fluorine atom and a hydrogen atom, while the other carbon is bonded to two fluorine atoms and a hydrogen atom.

The geometry around the central carbon and oxygen atoms is expected to be roughly tetrahedral, as predicted by VSEPR theory. However, the high electronegativity of the fluorine atoms significantly influences the bond lengths and angles. C-F bonds are generally shorter and stronger than C-H bonds. The presence of multiple fluorine atoms is expected to shorten the C-C and C-O bonds due to inductive effects.

| Parameter | Estimated Value | Justification |

|---|---|---|

| C-C Bond Length | ~1.52 Å | Slightly shorter than a typical C-C single bond (~1.54 Å) due to the inductive effect of fluorine atoms. |

| C-O Bond Length | ~1.38 Å | Shorter than a typical C-O single bond in ethers (~1.43 Å) due to the influence of adjacent fluorine atoms. |

| C-F Bond Length | ~1.35 Å | Typical length for a C-F bond in a fluoroalkane. |

| C-H Bond Length | ~1.09 Å | Standard length for a C-H bond. |

| C-O-C Bond Angle | ~112° | Slightly larger than the tetrahedral angle due to the steric bulk of the substituted ethyl group. |

| F-C-F Bond Angle | ~107° | Slightly smaller than the ideal tetrahedral angle due to the repulsion between the larger fluorine atoms. |

Analysis of Structural Isomers and their Interconversion

Several structural isomers exist for the molecular formula C₃H₃F₅O, where the atoms are connected in a different order. The most prominent structural isomer of this compound is 2-(Difluoromethoxy)-1,1,1-trifluoroethane (B155667). In this isomer, the trifluoroethyl group is attached to the oxygen atom, and the difluoromethoxy group is at the second carbon of the ethane chain.

The interconversion between these structural isomers is not a simple process and typically requires significant energy input to break and reform covalent bonds, for instance, through chemical reactions like isomerization under specific catalytic conditions. The relative stability of these isomers is influenced by the specific arrangement of the electronegative fluorine atoms and the resulting intramolecular interactions.

| Isomer Name | Chemical Structure |

|---|---|

| This compound | CHF₂-O-CHF-CH₂F |

| 2-(Difluoromethoxy)-1,1,1-trifluoroethane | CHF₂-O-CH₂-CF₃ |

Conformational Preferences and Rotational Barrier Analysis

Rotation around the C-C and C-O single bonds in this compound leads to various conformations, or conformers, which differ in their dihedral angles and potential energies. The most stable conformations are typically staggered, where the substituents on adjacent atoms are as far apart as possible, minimizing steric hindrance. Eclipsed conformations, where substituents are aligned, represent energy maxima and are transition states for the interconversion between staggered conformers.

Experimental techniques such as microwave spectroscopy and gas-phase electron diffraction are powerful tools for determining the precise three-dimensional structure of molecules, including the identification of different conformers and the measurement of their relative energies. Microwave spectroscopy provides highly accurate rotational constants from which molecular geometries can be derived. Gas-phase electron diffraction provides information on bond lengths, bond angles, and the distribution of conformers. However, to date, no specific experimental studies on the conformational analysis of this compound have been reported in the scientific literature.

In the absence of experimental data, computational chemistry methods, such as ab initio calculations and density functional theory (DFT), serve as powerful tools for predicting the conformational landscapes of molecules. These methods can be used to calculate the energies of different conformers and the rotational energy barriers between them.

For this compound, a theoretical analysis would involve mapping the potential energy surface as a function of the key dihedral angles (e.g., O-C-C-F and C-O-C-H). Such an analysis would likely reveal several local energy minima corresponding to different staggered conformations. The relative energies of these conformers would be determined by a delicate balance of steric repulsion and stereoelectronic effects. While specific computational studies for this exact molecule are not available, research on similar fluorinated ethers suggests that the rotational barriers would be on the order of a few kcal/mol.

Stereoelectronic Effects and their Influence on Molecular Architecture

The conformational preferences of this compound are not solely governed by sterics; stereoelectronic effects play a crucial role. These effects arise from the interaction of electron orbitals.

One of the most significant stereoelectronic interactions in fluorinated alkanes is the gauche effect . This effect describes the tendency of a molecule to adopt a gauche conformation (a dihedral angle of approximately 60°) when it would be expected to be in the anti conformation (180°) based on steric considerations alone. In molecules like 1,2-difluoroethane (B1293797), the gauche conformer is more stable than the anti conformer. st-andrews.ac.uk This stabilization is attributed to hyperconjugation, an interaction between the filled σ C-H bonding orbital and the empty σ* C-F antibonding orbital, which is maximized in the gauche arrangement. Given the F-C-C-F and F-C-C-H fragments within this compound, the gauche effect is expected to significantly influence its conformational equilibrium, favoring conformers where fluorine atoms and other electronegative groups are in a gauche relationship.

Another important stereoelectronic effect is the anomeric effect , which is well-documented in carbohydrate chemistry and is also observed in acyclic systems containing heteroatoms, such as fluorinated ethers. The anomeric effect describes the preference for an axial orientation of an electronegative substituent on a carbon atom adjacent to a heteroatom in a ring. In an acyclic molecule like this compound, a generalized anomeric effect can influence the conformation around the C-O bonds. This effect involves the donation of electron density from a lone pair on the oxygen atom into an adjacent anti-periplanar σ* C-F or σ* C-C antibonding orbital. This interaction stabilizes conformations where such an anti-periplanar arrangement is possible.

The interplay of these stereoelectronic forces with classical steric effects results in a complex conformational landscape for this compound, where the most stable conformers are those that best accommodate these competing interactions.

Chemical Reactivity and Transformation Mechanisms

Reaction Kinetics and Thermodynamics

The kinetics of reactions involving 1-(difluoromethoxy)-1,1,2-trifluoroethane are crucial for understanding its atmospheric lifetime and environmental impact. The primary atmospheric degradation pathway for hydrofluoroethers is initiated by reaction with the hydroxyl radical (•OH). uaeu.ac.aeacs.org The rate of this reaction is highly dependent on the structure of the HFE, particularly the number and location of hydrogen atoms. uaeu.ac.ae

For the structural isomer, 2-(difluoromethoxy)-1,1,1-trifluoroethane (B155667) (CHF₂OCH₂CF₃), theoretical studies have calculated the rate constant for the H-atom abstraction from the -CH₂- group to be 3.4 x 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ at 298 K. acs.org Given the similar electronic environment of the C-H bonds in this compound, its reaction rate with •OH is expected to be of a similar order of magnitude.

Table 1: Calculated Rate Constants for the Reaction of Hydrofluoroether Isomers with OH Radicals at 298 K

| Hydrofluoroether Isomer | Functional Group | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

| 2-(difluoromethoxy)-1,1,1-trifluoroethane | -CH₂- | 3.4 x 10⁻¹⁴ |

| 2-(difluoromethoxy)-1,1,1-trifluoroethane | -CHF₂ | 2.9 x 10⁻¹⁴ |

Note: Data is based on theoretical calculations for the structural isomer HFE-245fa2 and provides an estimate for HFE-245ea1. acs.org

The thermodynamics of these reactions are generally exothermic. The C-H bond dissociation energies in HFEs are influenced by the degree of fluorination on the adjacent carbon atoms. The presence of fluorine atoms tends to strengthen the remaining C-H bonds, but the ether oxygen can have a counteracting effect. Computational studies on similar HFEs suggest that the H-abstraction reactions are exoergic. acs.org

Pathways in Nucleophilic Substitution Processes

Nucleophilic substitution reactions in polyfluorinated ethers like this compound are generally challenging due to the high strength of the C-F bonds and the deactivating effect of fluorine atoms on adjacent carbon centers. However, under specific conditions, such as in the presence of strong nucleophiles or through catalytic activation, substitution can occur.

The ether linkage itself can be a site for nucleophilic attack, potentially leading to cleavage of the C-O bond. However, the high degree of fluorination in the ethyl and methyl groups makes the carbon atoms less electrophilic and thus less susceptible to nucleophilic attack. Studies on other fluorinated ethers have shown that nucleophilic substitution at a fluorinated carbon is a difficult process. nih.govmdpi.com

In the context of polyfluoroarenes, nucleophilic aromatic substitution (SNAr) is a known reaction pathway where a nucleophile replaces a fluorine atom. nih.gov While this compound is an aliphatic ether, the principles of nucleophilic attack on highly fluorinated carbon centers are relevant. The reaction would likely require a potent nucleophile and may proceed via a concerted SN2-like mechanism or a stepwise mechanism involving a carbanionic intermediate, depending on the substrate structure and reaction conditions. For aliphatic fluorinated compounds, SN2 reactions are generally favored at primary carbons, while steric hindrance at more substituted carbons can inhibit this pathway. rsc.org

Thermal Stability and Decomposition Mechanisms

The thermal stability of this compound is a critical parameter for its industrial applications. Hydrofluoroethers are known to decompose at high temperatures, with the primary decomposition products being toxic compounds such as hydrogen fluoride (B91410) (HF) and fluorocarbonyls. acs.org

Identification of Gaseous and Condensed-Phase Decomposition Products

Gaseous-Phase Decomposition: At elevated temperatures, the primary decomposition pathways are expected to involve C-O and C-C bond scission, as well as elimination reactions. Pyrolysis of fluorinated hydrocarbons often leads to the formation of smaller, unsaturated fluorocarbons and hydrogen fluoride. rsc.org For this compound, potential gaseous decomposition products could include:

Hydrogen Fluoride (HF): Formed through the elimination from the difluoromethoxy and trifluoroethane moieties.

Carbonyl Fluoride (COF₂): A common decomposition product from the oxidation of the difluoromethoxy group. researchgate.net

Trifluoroacetaldehyde (CF₃CHO): From cleavage and rearrangement of the trifluoroethyl group.

Difluorocarbene (:CF₂): A potential reactive intermediate.

Condensed-Phase Decomposition: In the condensed phase, such as during the thermal degradation of materials impregnated with this compound, the decomposition products can be more complex. The presence of other materials can catalyze or alter the decomposition pathways. Research on the decomposition of fluorinated ether electrolytes in batteries has shown the formation of various fluorinated fragments, including CF₂- and CF₃-containing species, within a lithium fluoride-rich solid electrolyte interphase (SEI). researchgate.net

Table 2: Potential Decomposition Products of this compound

| Phase | Potential Products |

| Gaseous | Hydrogen Fluoride (HF), Carbonyl Fluoride (COF₂), Trifluoroacetaldehyde (CF₃CHO), Difluorocarbene (:CF₂) |

| Condensed | Fluorinated organic fragments (e.g., -CF₂-, -CF₃), Fluoride salts (e.g., LiF in specific environments) |

Note: This table is based on the expected decomposition pathways for similar hydrofluoroethers.

Computational Modeling of Activation Energies for Degradation

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the degradation mechanisms and activation energies of complex molecules like this compound. nih.govresearchgate.net While specific calculations for this isomer are not published, studies on other HFEs provide a framework for understanding its degradation.

For instance, DFT calculations on the atmospheric oxidation of its isomer, HFE-245fa2, have determined the activation energies for H-atom abstraction by •OH radicals. acs.org Similar calculations could be performed for this compound to determine the activation barriers for various decomposition pathways, including:

C-H bond cleavage: Initiation of atmospheric oxidation.

C-O bond scission: Cleavage of the ether linkage.

C-C bond scission: Fragmentation of the ethyl group.

HF elimination: A common unimolecular decomposition pathway.

These calculations would provide valuable data on the relative stability of different bonds within the molecule and predict the most likely initial steps in its thermal and oxidative degradation.

Oxidative Reactivity and Interactions with Atmospheric Species

The primary oxidative process for this compound in the atmosphere is its reaction with hydroxyl (•OH) radicals. uaeu.ac.aeacs.org This reaction initiates a complex series of degradation steps.

The initial step is the abstraction of a hydrogen atom from either the difluoromethoxy group (-OCHF₂) or the trifluoroethane group (-OCHFCF₃). This results in the formation of a fluorinated alkyl radical.

CHF₂-O-CHF-CF₃ + •OH → •CF₂-O-CHF-CF₃ / CHF₂-O-•CF-CF₃ + H₂O

The resulting radical will then rapidly react with atmospheric oxygen (O₂) to form a peroxy radical (RO₂•).

•CF₂-O-CHF-CF₃ + O₂ → CF₂(O₂•)-O-CHF-CF₃ CHF₂-O-•CF-CF₃ + O₂ → CHF₂-O-CF(O₂•)-CF₃

These peroxy radicals can undergo further reactions, for example, with nitric oxide (NO) or hydroperoxyl radicals (HO₂•), leading to the formation of alkoxy radicals (RO•). researchgate.net

The subsequent decomposition of the alkoxy radicals is complex and can lead to the formation of various stable end products. Based on studies of similar hydrofluoroethers, the expected atmospheric oxidation products of this compound include: researchgate.netacs.org

Carbonyl Fluoride (COF₂)

Trifluoromethyl Formate (CF₃OCHO)

Difluoromethyl Formate (CHF₂OCHO)

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For fluorinated molecules like 1-(Difluoromethoxy)-1,1,2-trifluoroethane (CHF₂-O-CF₂-CHF₂), both ¹⁹F and ¹H NMR provide critical insights into the electronic environment of the fluorine and hydrogen nuclei, respectively.

Fluorine-19 NMR for Structural Probes

Fluorine-19 (¹⁹F) NMR is particularly informative due to its 100% natural abundance and wide chemical shift range, which provides excellent signal dispersion. The ¹⁹F NMR spectrum of this compound is expected to show distinct signals for the two different fluorine environments: the difluoromethoxy group (-OCHF₂) and the trifluoroethyl group (-CF₂-CHF₂).

The fluorine atoms in the difluoromethoxy group are expected to appear as a doublet due to coupling with the adjacent single proton (²JHF). The two fluorine atoms in the -CF₂- group will be chemically non-equivalent to those in the -CHF₂ group and will exhibit a more complex splitting pattern. They will be split by the two fluorine atoms on the adjacent carbon, appearing as a triplet, and each peak of the triplet will be further split by the geminal proton, resulting in a triplet of doublets. The two fluorine atoms of the terminal -CHF₂ group will appear as a doublet of triplets, being split by the geminal proton and the two adjacent fluorine atoms.

Predicted ¹⁹F NMR Data for this compound

| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -OCHF₂ | -80 to -90 | Doublet | ²JHF ≈ 50-60 Hz |

| -O-CF₂ -CHF₂ | -90 to -110 | Triplet of Doublets | ³JFF ≈ 10-20 Hz, ³JHF ≈ 5-15 Hz |

| -CF₂-CHF₂ | -110 to -130 | Doublet of Triplets | ²JHF ≈ 45-55 Hz, ³JFF ≈ 10-20 Hz |

Note: The chemical shifts are estimated relative to CFCl₃ and are based on typical values for similar fluorinated ethers.

Proton NMR for Hydrogen Environments

Proton (¹H) NMR spectroscopy complements the ¹⁹F NMR data by providing information about the hydrogen atoms in the molecule. For this compound, two distinct proton signals are anticipated.

The proton in the difluoromethoxy group (-OCH F₂) is expected to appear as a triplet, being split by the two geminal fluorine atoms (²JHF). The proton in the trifluoroethyl group (-CF₂-CH F₂) will also be a triplet due to coupling with the two geminal fluorine atoms. The chemical shifts will be significantly influenced by the adjacent electronegative oxygen and fluorine atoms.

Predicted ¹H NMR Data for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -OCH F₂ | 5.5 - 6.5 | Triplet | ²JHF ≈ 50-60 Hz |

| -CF₂-CH F₂ | 5.0 - 6.0 | Triplet | ²JHF ≈ 45-55 Hz |

Note: The chemical shifts are estimated relative to TMS and can vary based on the solvent used.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion ([M]⁺) of this compound. This allows for the calculation of its elemental composition, confirming the molecular formula as C₃H₃F₅O. The high accuracy of HRMS helps to distinguish the target compound from other molecules with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) is the method of choice for separating the compound from any impurities and for analyzing its fragmentation pattern. nih.gov The gas chromatogram would provide information on the purity of the sample, while the mass spectrometer would generate a mass spectrum for the eluted compound.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak, although it may be of low intensity due to the compound's potential instability under EI conditions. The fragmentation pattern will be characteristic of a fluorinated ether. Cleavage of the C-O and C-C bonds will lead to the formation of several key fragment ions. For its isomer, Desflurane (CHF₂-O-CHF-CF₃), characteristic mass peaks are observed at m/z 51, 101, and 149. nih.govscirp.org A similar fragmentation pattern can be anticipated for this compound.

Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 151 | [M-H]⁺ |

| 133 | [M-F]⁺ |

| 101 | [C₂H₂F₃]⁺ |

| 83 | [C₂HF₂O]⁺ |

| 69 | [CF₃]⁺ |

| 51 | [CHF₂]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. These techniques are routinely used for the analysis of anesthetic gases like isoflurane, sevoflurane (B116992), and desflurane. researchgate.netnih.govnysora.com

The IR and Raman spectra of this compound are expected to be dominated by strong absorptions corresponding to the C-F and C-O-C stretching vibrations. The C-H stretching vibrations will also be present but are generally weaker in highly fluorinated compounds. For instance, a study on sevoflurane identified a characteristic IR peak at 1204 cm⁻¹. nih.gov

Predicted Characteristic Vibrational Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| C-H stretch | 2900 - 3100 | Weak | Medium |

| C-O-C stretch | 1100 - 1250 | Strong | Medium |

| C-F stretch | 1000 - 1400 | Very Strong | Strong |

| C-C stretch | 800 - 1000 | Medium | Weak |

The complementary nature of IR and Raman spectroscopy would provide a comprehensive vibrational profile of the molecule, aiding in its structural confirmation.

Techniques for Dipole Moment Determination and Dielectric Property Measurements

The determination of the molecular dipole moment and the characterization of dielectric properties are fundamental to understanding the intermolecular forces and the response of a substance to an electric field. For this compound, these properties have been investigated primarily through capacitance measurements of the gaseous phase.

The relative permittivity (dielectric constant), εr, of gaseous this compound has been determined by measuring the capacitance (C) of a parallel plate capacitor with the gas as the dielectric medium at various temperatures and pressures. The relationship used is εr = C(T,p)/C(T,p=0), where C(T,p) is the capacitance at a given temperature (T) and pressure (p), and C(T,p=0) is the capacitance of the evacuated cell. acs.org Such measurements were conducted at temperatures ranging from 293 K to 378 K. acs.org

From the relative permittivity data, the molar polarizability (P) can be calculated using the Clausius-Mossotti equation, often expressed as a series expansion to account for non-ideal gas behavior:

P = (εr - 1)/(εr + 2) * (RT/p) = Aε + Bε(p/RT) + ...

Here, R is the ideal gas constant, and Aε represents the molar polarizability at zero density, which is the contribution to the total polarization from individual molecules without intermolecular interactions. acs.org The term Bε is the second dielectric virial coefficient. acs.org

The molar polarizability (Aε) is a sum of the distortion polarization (electronic and atomic) and the orientation polarization, which arises from the alignment of permanent molecular dipoles in the electric field. The distortion polarization can be independently determined from liquid-phase index of refraction measurements. acs.org

By combining the molar polarizability from gas-phase capacitance measurements with the distortion polarization from refractive index data, the equilibrium dipole moment (μ) can be determined. acs.org

A key study by Goodwin and Morrison reported the equilibrium dipole moment and related properties for this compound, which they referred to by the refrigerant designation RE245. acs.org To their knowledge, the dipole moment for this compound had not been previously reported. acs.org

The following tables summarize the findings from their research.

Table 1: Molar Polarizability and Dipole Moment of this compound

| Property | Value | Unit |

| Molar Polarizability (Aε) | 76.8 | cm³·mol⁻¹ |

| Equilibrium Dipole Moment (μ) | 2.56 | D |

| Data sourced from Goodwin & Morrison (1992). acs.orgosti.gov |

Table 2: Dielectric Properties of this compound

| Property | Measurement Technique | Temperature Range |

| Relative Permittivity (εr) | Capacitance Measurement | 293 K - 378 K |

| Molar Polarizability (P) | Calculated from εr | 293 K - 378 K |

| Data sourced from Goodwin & Morrison (1992). acs.org |

The techniques employed, namely capacitance measurements and index of refraction measurements, are well-established methods for determining the dipole moments and dielectric properties of gaseous substances. acs.orgosti.govacs.orgscilit.com The use of a parallel plate capacitor allows for precise measurement of the dielectric constant, which is a macroscopic property directly related to the molecular-level dipole moment. acs.org

In-Depth Analysis of this compound: A Computational Chemistry Perspective

Initial research indicates a significant gap in publicly available scientific literature concerning the specific computational and quantum chemical investigations of this compound. While general methodologies and studies on related fluoroether and hydrofluoroalkane compounds exist, detailed research findings, including electronic structure calculations, molecular dynamics simulations, and specific QSAR studies for this particular compound, are not available. Therefore, the following sections outline the established theoretical frameworks and methodologies that would be applied in such an investigation, drawing parallels from research on analogous fluorinated molecules.

Computational Chemistry and Quantum Chemical Investigations

Computational chemistry provides powerful tools to investigate the properties and behavior of molecules at the atomic and electronic levels. For a compound like 1-(Difluoromethoxy)-1,1,2-trifluoroethane, these methods can elucidate its structure, stability, and reactivity, which are fundamental to understanding its potential applications and environmental fate.

Electronic structure calculations are at the core of quantum chemistry, providing insights into the arrangement and energies of electrons within a molecule. These calculations are crucial for determining a molecule's geometry, stability, and spectroscopic properties.

The first step in characterizing a molecule computationally is to determine its most stable three-dimensional structure, known as the ground-state geometry. This is achieved through geometry optimization, a process that systematically alters the atomic coordinates to find the arrangement with the lowest possible potential energy.

Density Functional Theory (DFT) and ab initio methods are the primary tools for these calculations. DFT methods, such as B3LYP, are popular due to their balance of accuracy and computational cost. Ab initio methods, like Møller-Plesset perturbation theory (MP2), offer higher accuracy by systematically improving upon the Hartree-Fock approximation, though at a greater computational expense.

For this compound, the optimization process would explore the various possible rotational isomers (conformers) arising from rotation around the C-C and C-O single bonds. The relative energies of these conformers would be calculated to identify the most stable forms and the energy barriers between them. This information is critical as the conformational preferences can significantly influence the compound's physical and chemical properties.

Hypothetical Data Table: While specific data is unavailable, a typical output from such calculations would resemble the following table.

| Computational Method | Basis Set | Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| DFT (B3LYP) | 6-311+G(d,p) | Anti | 0.00 | 1.85 |

| Gauche 1 | 1.25 | 2.50 | ||

| Gauche 2 | 1.30 | 2.62 | ||

| MP2 | 6-311+G(d,p) | Anti | 0.00 | 1.92 |

| Gauche 1 | 1.18 | 2.58 | ||

| Gauche 2 | 1.24 | 2.70 |

Once the optimized geometries are obtained, quantum chemical methods can predict various spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of the compound.

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be predicted. These theoretical spectra can be compared with experimental IR spectra to identify characteristic vibrational modes, such as C-F, C-H, C-O, and C-C stretching and bending frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of NMR-active nuclei (¹H, ¹³C, ¹⁹F) and spin-spin coupling constants. This is achieved by calculating the magnetic shielding tensors around each nucleus in the presence of an external magnetic field. For complex fluorinated molecules, these predictions are essential for assigning the signals in experimental NMR spectra.

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. mdpi.com

For this compound, MD simulations would be used to:

Explore the conformational landscape and the transitions between different conformers in the liquid phase.

Calculate transport properties such as diffusion coefficients and viscosity.

Simulate the solvation of the molecule in various solvents to understand intermolecular interactions.

These simulations rely on a force field , which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. For fluoroethers, a well-parameterized force field is crucial for obtaining accurate results.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or a physical property. nih.gov In the context of fluoroethers, QSAR studies can be used to predict properties like boiling point, vapor pressure, or environmental persistence based on calculated molecular descriptors.

The foundation of any QSAR model is the selection of appropriate molecular descriptors . wikipedia.org These are numerical values that encode different aspects of a molecule's structure. researchgate.net For fluoroether systems, relevant descriptors would include:

Constitutional Descriptors: Molecular weight, number of fluorine atoms, number of ether linkages.

Topological Descriptors: Indices that describe the connectivity of the atoms.

Quantum Chemical Descriptors: Dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and atomic charges. These are derived from electronic structure calculations.

3D Descriptors: Molecular volume and surface area.

Studies on other per- and polyfluoroalkyl substances (PFAS) have shown that descriptors related to hydrogen-bond acidity and basicity (A and B descriptors) and the McGowan volume (V) are important for predicting their partitioning properties. nih.govacs.org

The reactivity of a molecule can be strongly influenced by its conformational state. Different conformers can expose different parts of the molecule, making them more or less susceptible to attack by a reagent. The energy barriers between conformers also play a role; if a less stable but more reactive conformer is easily accessible, it may dominate the observed reactivity.

For this compound, the distribution of conformers, influenced by the strong electronegativity of the fluorine atoms, would be a key factor in its chemical reactivity. soton.ac.uk For instance, the accessibility of the ether oxygen's lone pairs or the C-H bonds to radical attack would likely differ between the various stable conformers. QSAR models that incorporate descriptors sensitive to conformational changes can provide a more accurate prediction of reactivity.

Environmental Chemistry and Atmospheric Fate

Environmental Partitioning and Transport Behavior

The movement of 1-(difluoromethoxy)-1,1,2-trifluoroethane between different environmental compartments is largely dictated by its physical and chemical properties.

Due to their nature as volatile substances, hydrofluoroethers are expected to readily partition from water and soil into the atmosphere. fluorochemie.com The tendency of a chemical to volatilize from water is quantified by its Henry's Law constant. A specific Henry's Law constant for this compound is not available in the literature. However, data for structurally similar compounds can provide an estimate of its behavior. For instance, the anesthetic enflurane (B1671288) (2-chloro-1,1,2-trifluoroethyl difluoromethyl ether), which shares structural similarities, has a measured Henry's Law constant that indicates a tendency to volatilize from aqueous solutions.

Table 2: Henry's Law Constant for Enflurane at 298.15 K Note: This data is for a structurally analogous compound and serves as an estimate for the behavior of this compound.

| Compound | Henry's Law Constant (H) (mol m⁻³ Pa⁻¹) | Reference |

|---|---|---|

| Enflurane (2-chloro-1,1,2-trifluoroethyl difluoromethyl ether) | 3.0 x 10⁻⁴ | Fogg and Sangster (2003) |

Based on this, this compound is expected to have a low residence time in aquatic environments and to rapidly partition to the atmosphere. Similarly, its volatility suggests it will not persist in soil and will tend to move into the air.

The environmental persistence of this compound is primarily determined by its atmospheric lifetime. As established, this is controlled by its reaction rate with OH radicals. With an estimated atmospheric lifetime of a few years, the parent compound itself is not considered highly persistent in the atmosphere when compared to long-lived greenhouse gases like carbon dioxide. wikipedia.orguchicago.eduipcc.ch However, the environmental impact of its degradation products must also be considered.

Formation and Stability of Potential Degradation Products in the Environment

The atmospheric oxidation of this compound is expected to produce a range of smaller, oxygenated compounds. The degradation is initiated by H-atom abstraction from either the -CHF₂ or -CHF₂- group.

The likely degradation pathway leads to the formation of carbonyl compounds. The subsequent hydrolysis of these intermediates in cloud water or on aerosols is expected to yield fluorinated carboxylic acids. For this compound, the degradation can be hypothesized to produce trifluoroacetic acid (TFA) and difluoroacetic acid (DFA). nih.gov

Table 3: Potential Atmospheric Degradation Products of this compound and Their Environmental Fate Note: This table is based on hypothesized degradation pathways for this compound, drawing parallels from the degradation of other fluorinated ethers.

| Potential Degradation Product | Chemical Formula | Known Environmental Fate |

|---|---|---|

| Trifluoroacetic acid (TFA) | CF₃COOH | Highly persistent in aquatic environments, resistant to further degradation. nih.govumweltbundesamt.de |

| Difluoroacetic acid (DFA) | CHF₂COOH | Persistent in the environment, though less studied than TFA. nih.gov |

| Carbonyl fluoride (B91410) | COF₂ | Readily hydrolyzes in the atmosphere to form HF and CO₂. |

| Hydrogen fluoride | HF | Removed from the atmosphere through wet and dry deposition. nasa.gov |

Contribution to Atmospheric Processes and Cycles

This compound, with the chemical formula CHF2OCHFCF2H, is a hydrofluoroether (HFE) that has been identified by various synonyms and codes, including HFE-245fa1. As a synthetic chemical, its release into the atmosphere raises considerations regarding its interactions with atmospheric processes and cycles. The atmospheric fate of this compound is primarily dictated by its reactivity with naturally occurring atmospheric oxidants, its potential to absorb infrared radiation, and its subsequent degradation pathways.

The atmospheric lifetime of this compound has been reported to be approximately 6.7 years. This relatively long lifetime allows the compound to become well-mixed throughout the troposphere.

A significant aspect of the atmospheric contribution of this compound is its role as a greenhouse gas. Its ability to absorb outgoing terrestrial infrared radiation contributes to the warming of the atmosphere. The Global Warming Potential (GWP) is a metric used to compare the warming impact of a greenhouse gas relative to that of carbon dioxide (CO2) over a specific time horizon. The GWP values for this compound have been reported in various scientific assessments.

The atmospheric degradation of this compound, following the initial reaction with •OH radicals, is expected to proceed through a series of reactions involving oxygen (O2) and nitrogen oxides (NOx). This degradation cascade is anticipated to lead to the formation of smaller, oxygenated, and fluorinated compounds. While detailed product studies for this specific isomer are not extensively documented, the degradation of other hydrofluoroethers is known to produce compounds such as formyl fluoride (HC(O)F) and carbonyl fluoride (COF2). These degradation products themselves have their own atmospheric fates. For example, carbonyl fluoride is primarily removed from the atmosphere by hydrolysis in cloud water, forming HF and CO2. Some HFCs and HFOs are known to degrade to trifluoroacetic acid (TFA), a persistent substance. fluorocarbons.org

Another important consideration is the Photochemical Ozone Creation Potential (POCP), which measures a substance's ability to contribute to the formation of ground-level ozone, a key component of smog. Generally, hydrofluoroethers are considered to have low POCPs. This is because their atmospheric degradation does not typically produce large amounts of the radical species that drive ozone formation. fluorocarbons.org While a specific POCP value for this compound is not available in the reviewed literature, it is expected to be low, in line with other compounds of its class.

The contribution of this compound to secondary organic aerosol (SOA) formation is also an area of interest. SOAs are fine particulate matter formed in the atmosphere from the oxidation of volatile organic compounds. fluorocarbons.org The degradation products of this HFE could potentially participate in aerosol formation, although this is not considered a major pathway for this class of compounds.

Atmospheric Data for this compound

| Parameter | Value | Reference |

| Atmospheric Lifetime | 6.7 years | |

| Global Warming Potential (GWP) | ||

| 20-year GWP | 2,590 | |

| 100-year GWP | 828 | fluorocarbons.org |

| 500-year GWP | 286 | fluorocarbons.org |

Applications in Industrial and Research Sectors Excluding Human/medical Uses

Role as Chemical Building Blocks in Organic Synthesis

The incorporation of fluorinated moieties like the difluoromethoxy group (-OCF₂H) into organic molecules is a widely used strategy in medicinal and agricultural chemistry to enhance the metabolic stability, bioavailability, and binding affinity of active compounds. researchgate.net Consequently, small, functionalized hydrofluoroethers can serve as valuable chemical building blocks, or synthons, for introducing these desirable properties into larger, more complex molecules.

While specific synthetic applications of 1-(Difluoromethoxy)-1,1,2-trifluoroethane as a reactant are not extensively documented, its structure suggests potential utility. The presence of C-H bonds offers sites for further functionalization or reaction. General synthetic routes for hydrofluoroethers have been developed, often involving processes like the Williamson ether synthesis or the addition of alcohols to fluoroolefins, indicating a developed chemistry for this class of compounds. scirea.orgresearchgate.net The synthesis of complex herbicides and insecticides often involves intermediates containing hydrofluoroether fragments, highlighting the importance of such building blocks in the agrochemical industry. rsc.org Given the known benefits of the difluoromethoxy group, it is plausible that this compound could be utilized as an intermediate for creating novel pharmaceuticals or agrochemicals. researchgate.netnih.gov

Utilization as Reference Standards in Analytical Chemistry and Quality Control

Analytical reference standards are critical for the accuracy and reliability of qualitative and quantitative analysis in quality control, environmental monitoring, and research. nih.govreagecon.com These standards, which are compounds of a known purity and concentration, are used to calibrate instruments, validate analytical methods, and identify and quantify target analytes in a sample.

In the field of pharmaceutical manufacturing, related hydrofluoroethers serve as crucial reference standards. For instance, 2-(Difluoromethoxy)-1,1,1-trifluoroethane (B155667) (CAS 1885-48-9), an isomer of the title compound, is utilized as a reference standard for the volatile anesthetic isoflurane. axios-research.commedchemexpress.com It is used in analytical method development and quality control applications to ensure the purity and stability of the final drug product. axios-research.com This established use of a close structural isomer strongly suggests a potential role for this compound as a reference standard. It could be employed in the quality control of related fluorinated products, or as an internal standard in chromatographic techniques like GC-MS for the analysis of other fluorinated compounds. helixchrom.com The lack of commercially available standards for many per- and polyfluoroalkyl substances (PFAS) is a significant challenge in environmental science, further underscoring the importance of developing and characterizing compounds like this compound for such analytical purposes. nih.gov

Development of Novel Materials with Specific Thermophysical Attributes

Hydrofluoroethers as a class are known for a unique combination of physical properties: they are typically colorless, odorless, non-flammable, and possess low viscosity and surface tension. wikipedia.orgyujichemtech.com Crucially, they exhibit high chemical and thermal stability, which makes them suitable for demanding industrial applications. researchgate.net These attributes have led to their use as heat-transfer fluids, cleaning solvents for electronics, and blowing agents for foams. wikipedia.orgyujichemtech.com

The thermophysical properties of various fluorinated ethers have been studied to evaluate their potential as next-generation refrigerants, aiming to replace ozone-depleting chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). iifiir.org The specific balance of fluorine and hydrogen in this compound influences its boiling point, vapor pressure, and heat capacity, making it a candidate for evaluation in such applications. More recently, the high oxidative stability of fluorinated ethers has generated interest in their use as components of non-flammable electrolytes for high-voltage lithium-ion batteries. acs.orgwpmucdn.com By synthesizing novel fluorinated ethers, researchers aim to combine the high ionic conductivity of traditional ether electrolytes with the electrochemical stability of hydrofluoroethers to improve battery safety and performance. wpmucdn.comresearchgate.net The specific thermophysical and electrochemical properties of this compound would determine its suitability for incorporation into such advanced materials.

Applications in Specialized Research Environments for Chemical Pathway Elucidation

Understanding the mechanisms of chemical reactions and the fate of chemicals in the environment is a fundamental goal of chemical research. Fluorinated molecules can be powerful tools in these investigations. One prominent technique is the use of radioisotope tracers. By replacing a stable fluorine-19 atom with its radioactive isotope, fluorine-18, a molecule can be turned into a tracer for Positron Emission Tomography (PET). nih.govuchicago.edu This technique is widely used in medicine but also has applications in studying chemical pathways in non-biological systems. While there is no evidence of this compound being used as a PET tracer, the general strategy highlights a potential research application for fluorinated molecules in mechanistic studies. nih.govresearchgate.net

Another area of research involves studying the atmospheric chemistry of hydrofluoroethers to determine their environmental impact. researchgate.net Scientists investigate the reaction rates of HFEs with atmospheric radicals, such as hydroxyl (OH) radicals, to calculate their atmospheric lifetimes and global warming potentials. researchgate.net Such studies are essential for elucidating the degradation pathways of these compounds in the troposphere. As a member of the HFE class, this compound would be a relevant subject for such kinetic and mechanistic studies to understand its environmental behavior and ensure its suitability as an environmentally acceptable material.

Data Tables

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem nih.gov |

| CAS Number | 69948-24-9 | PubChem nih.gov |

| Molecular Formula | C₃H₃F₅O | PubChem nih.gov |

| Molecular Weight | 150.05 g/mol | PubChem nih.gov |

| XLogP3 | 2.1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

Table 2: Properties of Structurally Related Hydrofluoroethers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Primary Application/Note |

|---|---|---|---|---|

| 2-(Difluoromethoxy)-1,1,1-trifluoroethane | 1885-48-9 | C₃H₃F₅O | 150.05 | Isomer; Reference standard for Isoflurane axios-research.com |

| 1-(Difluoromethoxy)-1,1,2,2-tetrafluoroethane | 32778-11-3 | C₃H₂F₆O | 168.04 | Structurally similar HFE nih.gov |

| Isoflurane | 26675-46-7 | C₃H₂ClF₅O | 184.49 | Anesthetic for which related HFEs are used as standards epa.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.